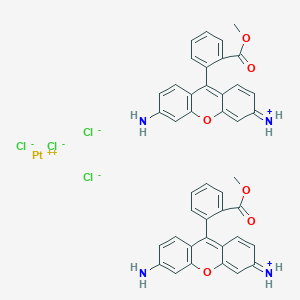
Tetrachloroplatinate dianion-rhodamine-123 complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloroplatinate dianion-rhodamine-123 complex is a fluorescent dye that is commonly used in scientific research. The complex is made up of rhodamine-123, a fluorescent dye, and tetrachloroplatinate dianion, a platinum-containing compound. The complex has been widely studied for its applications in bioimaging, biosensing, and drug delivery.
Mécanisme D'action
The mechanism of action of tetrachloroplatinate dianion-rhodamine-123 complex involves the interaction between the complex and biological systems. The complex is taken up by cells and binds to various cellular components such as proteins and nucleic acids. The complex then emits fluorescence, which can be detected and imaged.
Effets Biochimiques Et Physiologiques
Tetrachloroplatinate dianion-rhodamine-123 complex has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that the complex is non-toxic and does not affect cellular viability or function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tetrachloroplatinate dianion-rhodamine-123 complex in lab experiments include its high fluorescence intensity, stability, and ease of use. The complex is also relatively inexpensive compared to other fluorescent dyes. However, the limitations of using the complex include its limited photostability and susceptibility to photobleaching.
Orientations Futures
There are several future directions for the use of tetrachloroplatinate dianion-rhodamine-123 complex in scientific research. One potential application is in the development of biosensors for detecting biological molecules such as proteins and nucleic acids. The complex could also be used in the development of targeted drug delivery systems. Additionally, the complex could be used in the development of new imaging techniques for studying biological systems.
In conclusion, tetrachloroplatinate dianion-rhodamine-123 complex is a valuable tool for scientific research. Its fluorescence properties make it useful for imaging biological systems, and its non-toxic nature makes it a safe option for lab experiments. While there are limitations to its use, there are also many potential future directions for its application in scientific research.
Méthodes De Synthèse
The synthesis of tetrachloroplatinate dianion-rhodamine-123 complex involves the reaction of rhodamine-123 with tetrachloroplatinate dianion. The reaction is typically carried out in a solvent such as ethanol or water. The resulting complex is a red-orange powder that is soluble in water.
Applications De Recherche Scientifique
Tetrachloroplatinate dianion-rhodamine-123 complex has been widely used in scientific research for its fluorescence properties. The complex is commonly used as a fluorescent probe for imaging biological systems. It has been used to image cells, tissues, and organs in both in vitro and in vivo studies.
Propriétés
Numéro CAS |
104114-28-5 |
|---|---|
Nom du produit |
Tetrachloroplatinate dianion-rhodamine-123 complex |
Formule moléculaire |
C42H34Cl4N4O6Pt |
Poids moléculaire |
1027.6 g/mol |
Nom IUPAC |
[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C21H16N2O3.4ClH.Pt/c2*1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;;;;/h2*2-11,22H,23H2,1H3;4*1H;/q;;;;;;+2/p-2 |
Clé InChI |
QGHUFMJYAKCOPB-UHFFFAOYSA-L |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonymes |
Pt(Rh-123)(2) rhodamine 123 (2)-tetrachloroplatinum tetrachloroplatinate dianion-rhodamine-123 complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



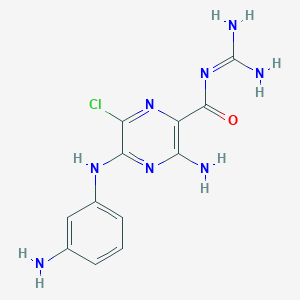
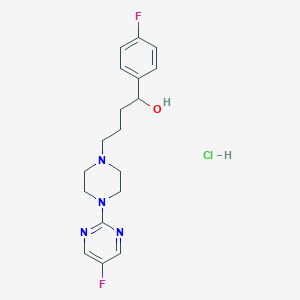
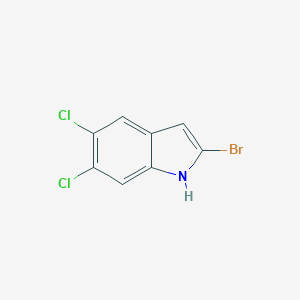


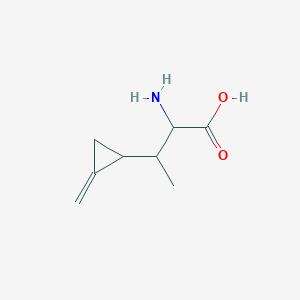

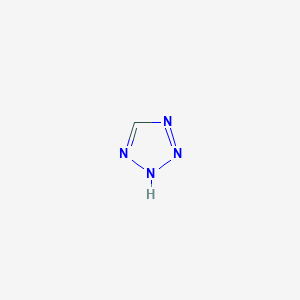
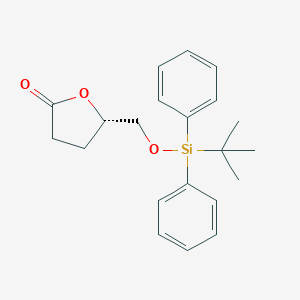

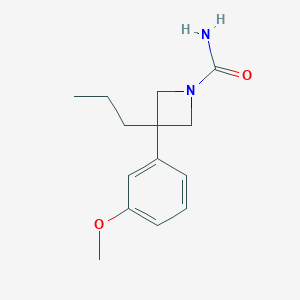
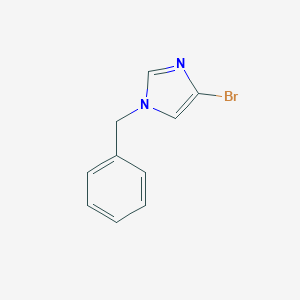
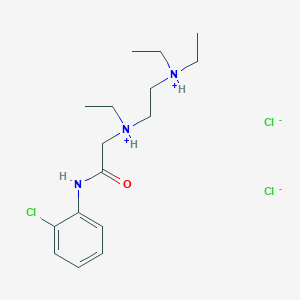
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)